Secalonic acid B

Description

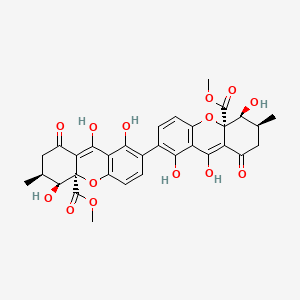

Structure

2D Structure

3D Structure

Properties

CAS No. |

35287-71-9 |

|---|---|

Molecular Formula |

C32H30O14 |

Molecular Weight |

638.6 g/mol |

IUPAC Name |

methyl (3S,4S,4aR)-7-[(5S,6S,10aR)-1,5,9-trihydroxy-10a-methoxycarbonyl-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate |

InChI |

InChI=1S/C32H30O14/c1-11-9-15(33)21-25(37)19-17(45-31(21,27(11)39)29(41)43-3)7-5-13(23(19)35)14-6-8-18-20(24(14)36)26(38)22-16(34)10-12(2)28(40)32(22,46-18)30(42)44-4/h5-8,11-12,27-28,35-40H,9-10H2,1-4H3/t11-,12-,27-,28-,31+,32+/m0/s1 |

InChI Key |

NFZJAYYORNVZNI-HFEWAROQSA-N |

SMILES |

CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)O)C(=O)OC)O)OC2(C1O)C(=O)OC)O |

Isomeric SMILES |

C[C@H]1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)O[C@]6([C@H]([C@H](CC(=O)C6=C5O)C)O)C(=O)OC)O)O[C@]2([C@H]1O)C(=O)OC)O |

Canonical SMILES |

CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)O)C(=O)OC)O)OC2(C1O)C(=O)OC)O |

Origin of Product |

United States |

Biological Origins and Producing Organisms

Fungal Production and Diversity of Secalonic Acid B Sources

This compound is synthesized by a variety of fungal genera, highlighting its widespread occurrence in the fungal kingdom. The primary producers include species within the genera Claviceps, Aspergillus, and Penicillium.

Claviceps Species: Primary Producers and Ergot Association

Historically, secalonic acids were first identified as major pigments in the ergot sclerotia of Claviceps purpurea, a fungus that parasitizes rye and other grasses. wikipedia.org The consumption of grain contaminated with ergot has been linked to ergotism, a serious illness in humans and animals, caused by the presence of various ergot alkaloids and mycotoxins, including the ergochromes. wikipedia.org Claviceps purpurea is a significant producer of a range of secalonic acids. wikipedia.orgscirp.org While secalonic acid A and D are often highlighted, the presence of other isomers, including this compound, has been noted in ergot. wikipedia.orgmdpi.com For instance, a study on barley samples from Switzerland detected this compound among other Claviceps metabolites. mdpi.com The genus Claviceps is recognized for its production of ergot alkaloids that can cause ergotism. scirp.org

Aspergillus Species: Notable Strains and Endophytic Relationships

The genus Aspergillus is a well-documented source of secalonic acids, with several species identified as producers. Aspergillus species are known to produce this compound. scirp.org Strains of Aspergillus aculeatus, a member of the Aspergillus section Nigri, are efficient producers of various bioactive compounds, including secalonic acids. nih.gov Notably, an endophytic strain of A. aculeatus isolated from Rosa damascena was found to produce a derivative of secalonic acid. nih.govacs.orgacs.org

Aspergillus is a dominant genus among endophytic fungi, which reside within plant tissues without causing apparent harm. nih.gov These endophytic relationships are significant as the fungi can produce a diverse array of secondary metabolites. nih.govacs.org For example, Aspergillus brunneoviolaceus has been shown to produce secalonic acids B, D, and F. nih.gov The production of specific secalonic acid isomers can vary between different Aspergillus species and even strains.

Penicillium Species: Isolation and Variant Production

Various species of the genus Penicillium are also known to produce secalonic acids. mdpi.com Research has characterized the ability of different Penicillium species to produce a range of secalonic acids, including this compound. mdpi.com For example, Penicillium oxalicum is a known producer of secalonic acid D, the enantiomer of secalonic acid A. wikipedia.org More recent studies on marine-derived Penicillium oxalicum have led to the isolation of new secalonic acid derivatives. clockss.org Furthermore, Penicillium species have been identified as producers of this compound. mdpi.com

Other Fungal Genera Implicated in this compound Production

Beyond the primary genera, other fungi have been reported to produce secalonic acids. These include species from the genera Clohesyomyces, Cryptosporiopsis, and Paecilomyces. mdpi.com An endophytic fungus, Blennoria sp., isolated from Carpobrotus edulis, was found to produce this compound. nih.govfrontiersin.org

Occurrence in Lichen Symbioses

Secalonic acids, including this compound, have been isolated from lichens. wikipedia.orgmdpi.com Lichens are symbiotic organisms composed of a fungus (the mycobiont) and an alga or cyanobacterium (the photobiont). nih.gov In 2009, secalonic acids B, D, and F were purified from the lichen Diploicia canescens. mdpi.commdpi.com The co-occurrence of these isomers is linked to their biosynthetic relationship. mdpi.commdpi.com The production of these compounds in lichens suggests a role as UV filters, with secalonic acids acting as strong UVA absorbers. researchgate.netresearchgate.net

Endophytic Fungi as Biosynthetic Hosts for this compound

Endophytic fungi, which live symbiotically within plant tissues, represent a significant and diverse source of bioactive natural products, including this compound. acs.orgnih.gov These fungi can produce a wide array of secondary metabolites that may benefit the host plant. sci-hub.se

A notable example is the isolation of this compound from Blennoria sp., an endophytic fungus found in the plant Carpobrotus edulis. nih.govfrontiersin.org This discovery also led to the identification of its monomeric precursors, hemisecalonic acids B and E (also known as blennolides A and E). wikipedia.orgacs.org The genus Aspergillus is a prominent group of endophytes capable of producing a variety of secondary metabolites. acs.org An endophytic Aspergillus aculeatus isolated from the Damask rose (Rosa damascena) has been a source of a new secalonic acid derivative. nih.govacs.orgacs.org These findings underscore the importance of exploring endophytic fungi as a rich and often untapped reservoir for the discovery of novel and known bioactive compounds like this compound.

| Producing Organism Type | Genus/Species | Host/Substrate | Secalonic Acid Variants Produced |

| Fungus | Claviceps purpurea | Rye and other grasses | This compound, among other ergochromes wikipedia.orgmdpi.com |

| Fungus | Aspergillus aculeatus | Endophyte of Rosa damascena | Secalonic acid derivatives nih.govacs.orgacs.org |

| Fungus | Aspergillus brunneoviolaceus | Ready-to-eat foods | Secalonic acids B, D, F nih.gov |

| Fungus | Penicillium species | Various | This compound and other variants mdpi.com |

| Fungus | Penicillium oxalicum | Marine-derived | Secalonic acid derivatives clockss.org |

| Fungus | Blennoria sp. | Endophyte of Carpobrotus edulis | This compound nih.govfrontiersin.org |

| Lichen | Diploicia canescens | N/A | Secalonic acids B, D, F mdpi.commdpi.com |

Biosynthesis and Biogenetic Pathways of Secalonic Acid B

Polyketide Synthase (PKS) Involvement in Monomer Precursor Synthesis

The foundation of Secalonic Acid B lies in the synthesis of its monomeric precursors, which are derived from polyketides. scirp.orgresearchgate.net Polyketide synthases (PKSs) are large, multifunctional enzymes that construct complex carbon skeletons from simple acyl-CoA precursors. nih.govnih.gov In the case of this compound, a non-reducing PKS (NR-PKS) is responsible for assembling an octaketide chain from one acetyl-CoA and seven malonyl-CoA molecules. researchgate.netnih.gov This initial polyketide chain undergoes a series of cyclization and aromatization reactions to form the core anthraquinone (B42736) structure, chrysophanol, which serves as a crucial intermediate in the biosynthesis of various fungal xanthones. researchgate.netrsc.org

The involvement of PKSs is a common feature in the biosynthesis of structurally diverse secalonic acids. scirp.org The specific PKS, along with other enzymes encoded in the biosynthetic gene cluster, dictates the initial structure of the polyketide chain, which ultimately influences the final structure of the secalonic acid monomer.

Enzymology of Tetrahydroxanthone Monomer Formation

The transformation of the initial polyketide-derived anthraquinone into the characteristic tetrahydroxanthone monomer of this compound involves a cascade of enzymatic reactions. These reactions are catalyzed by a suite of enzymes with specific functions, including reductases and oxidoreductases, which are encoded by dedicated gene clusters.

The genetic blueprint for this compound biosynthesis is housed within specific gene clusters. Research has identified and characterized clusters like the Nsr gene cluster and the Aacu gene cluster in various fungi, including Aspergillus aculeatus and Claviceps purpurea. mdpi.comresearchgate.netnih.govwikipedia.orgrsc.org These clusters contain the genes encoding all the necessary enzymes for the pathway.

For instance, genome mining studies in Penicillium chrysogenum have revealed gene clusters with significant similarity to the known secalonic acid biosynthesis cluster from Claviceps purpurea. mdpi.com These clusters typically include genes for a polyketide synthase, a tetrahydroxynaphthalene reductase, and other modifying enzymes. mdpi.comresearchgate.net The heterologous expression of the Aacu biosynthetic genes from Aspergillus aculeatus in Aspergillus oryzae has successfully produced secalonic acids, confirming the role of this gene cluster. mdpi.comresearchgate.net

Table 1: Key Gene Clusters Involved in Secalonic Acid Biosynthesis

| Gene Cluster | Producing Organism (Example) | Key Genes Identified | Reference |

| Nsr | Aspergillus novofumigatus | PKS, Reductases, Oxidoreductases, P450s | mdpi.comresearchgate.netnih.gov |

| Aacu | Aspergillus aculeatus | PKS, SDRs (AacuD, AacuF), P450 (AacuE) | nih.govd-nb.info |

| sec | Claviceps purpurea | PKS, Reductases, Dimerase | nih.govrsc.org |

The precise three-dimensional structure of this compound is critical for its biological activity, and this stereochemistry is meticulously controlled by specific enzymes, particularly reductases. Short-chain dehydrogenases/reductases (SDRs) play a pivotal role in establishing the stereocenters of the tetrahydroxanthone monomer. researchgate.netnih.gov

In the biosynthesis of related compounds, the SDR NsrO is responsible for reducing a carbonyl group to a specific hydroxyl configuration. nih.gov The secalonic acid pathway in Aspergillus aculeatus utilizes two distinct SDRs, AacuD and AacuF, which exhibit different stereoselectivity. nih.govd-nb.info AacuD, a homolog of NsrO, is involved in the formation of blennolide A, while AacuF catalyzes a reduction leading to a different stereoisomer. nih.gov This differential action of SDRs is a key mechanism for generating the structural diversity observed in secalonic acids. The reduction at the C-5 position is a critical step, and the selectivity of the reductase determines whether a 5S or 5R product is formed. rsc.orgd-nb.info

A key transformation in the formation of the xanthone (B1684191) core from the anthraquinone precursor, chrysophanol, is the reductive deoxygenation of the aromatic ring system. nih.gov This process is essential for creating the structural framework of monodictyphenone, a key intermediate. researchgate.net An oxidoreductase, specifically an anthrol reductase, is responsible for this crucial deoxygenation step. researchgate.net This enzymatic activity confirms a long-postulated step in the biosynthesis of many fungal natural products derived from emodin. researchgate.net

Dimerization Mechanisms in this compound Biogenesis

The final step in the formation of this compound is the dimerization of two tetrahydroxanthone monomers. This crucial coupling reaction is catalyzed by specific enzymes that ensure the correct linkage and stereochemistry of the final dimeric molecule.

The dimerization of the tetrahydroxanthone monomers is an oxidative coupling reaction mediated by cytochrome P450 enzymes. nih.govresearchgate.net In Aspergillus aculeatus, the P450 enzyme AacuE has been identified as the key catalyst for this reaction. nih.govresearchgate.net AacuE is a homolog of NsrP, another P450 enzyme involved in the dimerization of related fungal metabolites. nih.gov

AacuE exhibits a degree of substrate promiscuity, meaning it can accept different blennolide monomers as substrates to generate various secalonic acid dimers, including both homo- and heterodimers. nih.govresearchgate.net For example, AacuE can catalyze the formation of secalonic acid D (a homodimer) and secalonic acid F (a heterodimer). nih.govresearchgate.net This enzymatic dimerization is a critical step that finalizes the complex structure of this compound. rsc.orgrsc.org

Formation of 2,2'-Biphenol (B158249) Linkages

The defining structural characteristic of this compound is the C2-symmetrical dimer formed through a 2,2'-biphenol linkage between two tetrahydroxanthone monomers. dicp.ac.cnrsc.orgwikipedia.org This crucial bond is forged via an oxidative coupling reaction of two identical monomeric precursors. rsc.orgrsc.org The commonly invoked mechanism involves a single-electron oxidation of the phenolic hydroxyl group on the monomer, generating a xanthonyl radical. rsc.org Resonance delocalization of this radical allows for subsequent coupling at the ortho- or para-positions. rsc.org

While oxidative dimerization can occur spontaneously, the high regioselectivity required to exclusively form the 2,2'-linkage in this compound, as opposed to 2,4'- or 4,4'- linkages seen in other natural products, strongly suggests that the process is not random but is under strict enzymatic control. rsc.orgrsc.org The existence of regioisomeric xanthone dimers in nature, often derived from the same monomer, provides compelling indirect evidence for the involvement of enzymes that dictate the precise coupling position. rsc.org

Although the specific enzyme responsible for dimerizing hemithis compound has not been definitively isolated and characterized, research points towards two main classes of enzymes known to catalyze such reactions in fungi: laccases and cytochrome P450 (CYP) monooxygenases. rsc.orgnih.govmdpi.com In a parallel case, the biosynthesis of the dimeric coumarin (B35378) (+)-kotanin in Aspergillus niger involves a cytochrome P450 monooxygenase, KtnC, which catalyzes a highly selective oxidative phenol (B47542) coupling, lending support to the hypothesis that a similar enzyme governs this compound formation. rsc.orgrsc.org These enzymes are thought to bind the monomeric substrates in a specific orientation within their active sites, facilitating the radical coupling at the desired positions to ensure the formation of the correct 2,2'-biaryl bond. rsc.org

Monomeric Hemisecalonic Acid Precursors (e.g., Blennolides A and B)

This compound is a homodimer, meaning it is synthesized from two identical monomeric units. The specific precursor to this compound is a tetrahydroxanthone known as hemithis compound, also referred to as xanthone B. rsc.orgd-nb.info The biosynthesis of this monomer precedes the dimerization step. d-nb.info

Evidence supporting this sequence—monomer formation followed by dimerization—includes the co-occurrence of monomeric xanthones, such as blennolides, with their corresponding symmetrical dimers in fungal cultures. d-nb.info For instance, the monomeric blennolide known as ergochrome B has been found alongside its dimer, this compound, in producing organisms. d-nb.info This observation strongly implies that the complex tetrahydroxanthone skeleton is fully assembled first, and the final step in the biosynthetic pathway is the enzyme-catalyzed coupling of two of these completed monomers to yield the final this compound product. d-nb.info

Stereochemical Control and Regioselectivity in Biosynthesis

The biosynthesis of this compound is a process marked by remarkable stereochemical and regiochemical precision, which is attributed to enzymatic control at multiple stages.

Regioselectivity: As discussed previously, the exclusive formation of the 2,2'-biphenol linkage is a key example of regioselectivity. wikipedia.orgrsc.org In the absence of an enzyme, oxidative coupling of the hemithis compound monomer would likely result in a mixture of 2,2'-, 2,4'-, and 4,4'-linked dimers. rsc.org The fact that organisms produce specific regioisomers points to an enzyme—likely a cytochrome P450 or a laccase—that positions two monomer units in a precise orientation to facilitate coupling only at the C-2 and C-2' positions. rsc.orgrsc.org

Stereochemical Control: The complex three-dimensional structure of this compound features multiple chiral centers. The absolute stereochemistry at these centers is determined before the final dimerization event.

Control at C-5: A critical stereochemical feature is the configuration at the C-5 position of the tetrahydroxanthone ring system. This compound is derived from monomers that all possess the 5S stereochemistry (xanthone B). d-nb.info This specific configuration is installed by a reductase enzyme during the monomer's biosynthesis. In contrast, other fungi produce secalonic acid D, an epimer of this compound, which is derived from xanthone E, a monomer with the opposite 5R stereochemistry. d-nb.info The choice of which secalonic acid is produced is therefore dictated by the stereoselectivity of the reductase enzyme(s) present in the organism. d-nb.info

Control at C-10a: The stereochemistry at the C-10a position is another point of control. It is established during the cyclization of the polyketide chain to form the xanthone core, a step that occurs prior to dimerization. d-nb.inforesearchgate.net The presence of both 10a-epimers in various secalonic acid-producing systems can be explained by the existence of multiple copies of the cyclizing enzyme, each potentially yielding a different stereoisomer. d-nb.info

In all known naturally occurring secalonic acids, the substituents at positions C-5 and C-6 are in a trans configuration. wikipedia.orgresearchgate.net This stereochemical outcome is a result of the inherent thermodynamics of the ring-forming cyclization reaction that creates the monomer. researchgate.net

Branching and Converging Biosynthetic Pathways Leading to Secalonic Acids

The production of the diverse family of secalonic acids is a clear example of how fungal biosynthetic pathways can branch from a common intermediate to generate a variety of related but distinct natural products. The primary branch point occurs at the level of the monomeric tetrahydroxanthone precursor. d-nb.info

The biosynthesis of the core xanthone structure is common to many secalonic acids. However, a key branching step involves the enzymatic reduction at the C-5 position of this monomer. Depending on the stereospecificity of the reductase enzyme(s) in a given fungus, different stereoisomers of the monomer are produced. d-nb.info

Pathway to this compound: In organisms like Claviceps purpurea, a reductase generates the monomer with 5S stereochemistry (xanthone B). Subsequent dimerization of this monomer leads exclusively to this compound. d-nb.info

Pathway to Secalonic Acid D: In other fungi, such as Penicillium oxalicum, a different reductase produces the monomer with 5R stereochemistry (xanthone E). The dimerization of this 5R monomer results in the formation of secalonic acid D. d-nb.info

Interestingly, some fungi, like Aspergillus aculeatus, have the genetic capacity for both branches of this pathway. d-nb.info They are able to produce both the 5S and 5R monomeric precursors, and consequently, they synthesize both this compound and secalonic acid D. d-nb.info This demonstrates how different biosynthetic pathways, originating from a common precursor, can operate in parallel within a single organism to create a suite of structurally related mycotoxins. The final dimerization step can be seen as a point of convergence, where two identical molecules produced by a specific branch are joined together.

Chemical Synthesis and Derivatization Approaches

Total Synthesis Strategies for Secalonic Acid B and Analogues

The total synthesis of secalonic acids, including this compound, typically involves constructing the dimeric structure through the formation of the crucial 2,2′-biphenol linkage, often preceded by the synthesis and resolution of monomeric tetrahydroxanthone precursors.

A critical step in the total synthesis of enantiomerically pure secalonic acids is the efficient kinetic resolution of the monomeric tetrahydroxanthone core. Homobenzotetramisole (HBTM) catalysis has proven highly effective for this purpose, enabling the separation of enantiomers of functionalized tetrahydroxanthone monomers. For instance, HBTM catalysis has been employed to resolve tetrahydroxanthone intermediates, yielding products with high enantiomeric excess (ee), such as 96% ee and even up to 99% ee with optimized reaction times nih.gov. This high selectivity is attributed to favorable π-stacking interactions between the substrate and the HBTM catalyst, which guides the reaction pathway to minimize steric repulsion nih.gov.

Following the preparation of enantiopure or racemic tetrahydroxanthone monomers, the key dimeric linkage is typically established through a copper(I)-mediated homodimerization reaction. This approach involves the coupling of aryl stannane (B1208499) derivatives of the tetrahydroxanthone monomers. Using copper(I) chloride under mild oxidative conditions, these stannane monomers can be efficiently dimerized to form the characteristic 2,2′-biphenol linkage nih.govdicp.ac.cnresearchgate.netmdpi.com. This method is noted for its excellent functional group tolerance and has been successfully applied in the synthesis of secalonic acids A and D, and is applicable to the synthesis of this compound nih.govdicp.ac.cnmdpi.com.

Synthetic Routes to Key Intermediates

The synthesis of this compound necessitates the preparation of specific, often functionalized, monomeric tetrahydroxanthone units. These intermediates typically undergo protection of reactive functional groups, such as hydroxyl groups, commonly using a methoxymethyl (MOM) ether, before further transformations nih.govmdpi.com. Subsequently, these protected monomers are converted into aryl stannane derivatives, which serve as the crucial coupling partners in the dimerization step nih.govmdpi.com. The synthesis of these stannane intermediates often involves palladium-catalyzed stannylation, where additives like tetrabutylammonium (B224687) iodide can be critical nih.gov.

Regioisomeric Control in Laboratory Synthesis

Controlling the regiochemistry of the biaryl bond formation during laboratory synthesis can be challenging, as various coupling positions (e.g., 2,2′-, 2,4′-, and 4,4′-linkages) are possible rsc.orgrsc.orggoogle.comnih.govmdpi.com. While natural biosynthesis may utilize enzymes to achieve high regioselectivity, chemical synthesis often requires innovative strategies to direct the coupling to the desired positions rsc.orgrsc.orgkit.edu. The synthesis of analogues with different linkages, such as 2,4′- and 4,4′-linked secalonic acids, has been achieved, highlighting the ongoing efforts to control this aspect of the synthesis nih.govmdpi.com.

Chemical Transformations and Linkage Rearrangements

Beyond the core dimerization, synthetic routes involve several chemical transformations. These include protection and deprotection steps, as mentioned for hydroxyl groups nih.govmdpi.com. Furthermore, secalonic acids are known to undergo linkage rearrangements. For example, the 2,2′-linked secalonic acid A can isomerize to 2,4′- and 4,4′-linked forms when kept in polar organic solvents like pyridine (B92270) or DMSO, reaching a thermodynamic equilibrium google.comnih.gov. This "shapeshifting" property is an area of interest for understanding structure-activity relationships nih.gov.

Biosynthetic Identification Procedures in Synthetic Verification

Insights from biosynthetic studies play a role in synthetic verification and strategy development. The identification of key biosynthetic intermediates, such as emodin, and the characterization of biosynthetic gene clusters in fungi provide a framework for understanding how these complex molecules are assembled in nature rsc.orgjst.go.jpresearchgate.netrsc.org. This knowledge can inform the design of synthetic pathways and aid in the characterization and verification of synthetic products by comparing them to naturally occurring compounds or their proposed biosynthetic precursors rsc.orgjst.go.jprsc.org.

Data Tables

Table 1: Key Steps in the Total Synthesis of Secalonic Acids (Illustrative Examples)

| Step | Transformation | Reagents/Conditions | Yield | Reference |

| Kinetic Resolution | Enantioselective kinetic resolution of tetrahydroxanthone core | Homobenzotetramisole (HBTM) catalysis | 48-99% ee | nih.gov |

| Stannane Formation | Conversion of protected monomer to stannane derivative | Pd(0)-catalyzed stannylation (e.g., with tributyltin hydride) | 56-81% | nih.govmdpi.com |

| Dimerization | Copper(I)-mediated homodimerization of aryl stannane monomers | CuCl, mild oxidative conditions | 39-65% | nih.govnih.govsogang.ac.kr |

| Deprotection | Removal of protecting groups (e.g., MOM) | Acidic conditions (e.g., 3M HCl) | 80-89% | nih.govmdpi.com |

Table 2: Linkage Isomerization of Secalonic Acid A in Polar Solvents

| Starting Material (Linkage) | Solvent | Temperature | Time | Resulting Isomers (Equilibrium Ratio) |

| Secalonic acid A (2,2′) | Pyridine | Room Temp. | 13 hr | 2,2′:2,4′:4,4′ (approx. 3.2:2:1) |

| Secalonic acid A (2,2′) | DMSO | Room Temp. | 13 hr | 2,2′:2,4′:4,4′ (approx. 3.2:2:1) |

Compound List

Aigialomycin A

Agnestins A and B

Blennolide A

Blennolide B

Chrysophanol

Cynodontin

Dicerandrol C

Dihydrohypothemycin

Dihydrobrasixanthone B

Emodin

Endocrocin

Ergochrysin A

Ergochrysin B

Ergoflavin

Erdin

Geodin

Gonytolide A

Griseofulvin

Hemisecalonic acid A

Hemithis compound

Hypothemycin

Monodictyphenone

Nidulalin B

Paecilin B

Penicillixanthone A

Pestheic acid

Phomoxanthone A

Phomoxanthone B

Pseudopalawanone

Pyrenochaetic acid C

Questin

Ravenelin

Rugulotrosin A

Secalonic acid A

this compound

Secalonic acid C

Secalonic acid D

Secalonic acid E

Secalonic acid F

Secalonic acid G

Shamixanthones

Sydowinin B

Talaroxanthone

Trypacidin

Yicathins B and C

Advanced Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Determination

NMR spectroscopy is the most powerful method for elucidating the detailed structure of organic molecules like Secalonic acid B in solution. A suite of 1D and 2D NMR experiments is employed to assign all proton and carbon signals, establish the connectivity of the carbon skeleton, and determine the relative stereochemistry of its multiple chiral centers.

1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

The complete structural assignment of this compound begins with one-dimensional (1D) ¹H and ¹³C NMR spectra, which provide initial information on the types and numbers of protons and carbons present in the molecule. However, due to the complexity of the structure, these spectra exhibit significant signal overlap, necessitating the use of two-dimensional (2D) techniques for unambiguous assignments. nih.gov

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra are crucial for tracing the proton-proton connectivities within each of the two hemithis compound monomer units, establishing the spin systems in the saturated portions of the tetrahydroxanthone rings. nih.govmdpi.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the definitive assignment of carbon atoms that bear protons. nih.govmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is vital for piecing together the entire molecular structure by revealing correlations between protons and carbons over two or three bonds. It is particularly important for identifying the connectivity of quaternary carbons (those without attached protons), such as the carbonyl and aromatic carbons. Furthermore, HMBC correlations across the biaryl bond are used to confirm the linkage point between the two monomeric subunits. nih.govmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is critical for determining the stereochemistry and conformation of the molecule. mdpi.com

The collective data from these experiments allow for the complete assignment of the planar structure of this compound.

Table 1: Application of NMR Techniques for this compound Structural Elucidation

| NMR Technique | Purpose | Information Yielded for this compound |

|---|---|---|

| ¹H NMR | Identifies proton environments | Provides chemical shift, integration, and multiplicity for each proton. |

| ¹³C NMR | Identifies carbon environments | Reveals the number and type of carbon atoms (CH₃, CH₂, CH, C). |

| COSY | Establishes ¹H-¹H correlations | Maps proton spin systems within the tetrahydroxanthone rings. |

| HSQC/HMQC | Establishes one-bond ¹H-¹³C correlations | Assigns carbons directly bonded to specific protons. |

| HMBC | Establishes long-range ¹H-¹³C correlations | Connects molecular fragments, assigns quaternary carbons, and confirms the dimeric linkage. |

| NOESY/ROESY | Identifies through-space ¹H-¹H proximities | Provides data for determining relative stereochemistry and conformational preferences. |

Conformational NMR Analysis

The structure of this compound is not static; the tetrahydroxanthone rings can adopt different conformations, and rotation around the central 2,2'-biaryl bond can occur. Conformational analysis using NMR involves studying these dynamic processes. wikipedia.org The relative populations of different conformers can be influenced by the solvent and temperature. Techniques like NOESY can provide insights into the predominant solution-state conformation by measuring distances between protons in different parts of the molecule. mdpi.com For complex stereochemical assignments, experimental NMR data is often compared with values predicted computationally for different possible isomers, a method known as the quantum mechanical/NMR approach. nih.gov

Analysis of Coupling Constants and Nuclear Overhauser Effects (NOEs)

The fine details of this compound's stereochemistry are determined by a careful analysis of scalar coupling constants (J-values) and Nuclear Overhauser Effects (NOEs).

Coupling Constants: The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. This is particularly useful in determining the relative configuration of substituents on the saturated rings. For instance, the distinction between the hemithis compound and E subunits, which differ in the configuration at the C5 carbon, can be made by observing the ³J(H5,H6) coupling constant. A large coupling (around 11 Hz) indicates a trans-diaxial relationship between H-5 and H-6, characteristic of a hemisecalonic acid E subunit, while a much smaller coupling (around 2 Hz) indicates a gauche orientation, as found in a hemithis compound subunit. mdpi.com

Nuclear Overhauser Effects (NOEs): NOEs are observed between protons that are physically close in space (typically < 5 Å). In a NOESY or the related ROESY experiment, cross-peaks between protons confirm their spatial proximity. This information is critical for establishing the relative stereochemistry of chiral centers. For example, NOEs between protons on one monomer unit and protons on the other can help define the conformation around the biaryl axis. Similarly, NOEs between protons within the same ring system, such as between an axial methyl group and other axial protons, confirm their relative orientations. mdpi.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental formula of this compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)

High-resolution mass spectrometry, typically using electrospray ionization (ESI), is employed to determine the elemental composition of a molecule with very high accuracy. ESI is a soft ionization technique that allows the intact molecule to be converted into a gas-phase ion, usually a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. For this compound (C₃₂H₃₀O₁₄), HR-ESIMS provides an exact mass measurement of the molecular ion. researchgate.net This experimental value is then compared to the calculated theoretical mass to confirm the molecular formula, which is a fundamental step in structure elucidation. researchgate.net

ESI-TOF-MS and MS/MS Analysis

Electrospray ionization coupled with a time-of-flight (TOF) mass analyzer is commonly used to obtain accurate mass measurements. nih.gov To gain further structural information, tandem mass spectrometry (MS/MS) is performed. In an MS/MS experiment, the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. Common neutral losses observed for this class of compounds include water (H₂O), carbon monoxide (CO), and the loss of methoxycarbonyl groups. mdpi.com The analysis of these fragmentation pathways helps to confirm the presence of specific functional groups and substructures within the molecule.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Hemithis compound |

| Hemisecalonic acid E |

| Carbon monoxide |

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopic methods, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are indispensable for determining the absolute configuration of complex natural products like this compound.

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical features of chiral molecules. The CD spectrum of a chiral compound displays positive or negative peaks, known as Cotton effects, in the regions of UV-Vis absorption. The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of atoms around the chromophores.

For the secalonic acid family, the electronic transitions of the tetrahydroxanthone chromophores give rise to characteristic CD spectra. Studies on isomers of secalonic acid A have revealed a negative Cotton effect around 330 nm researchgate.net. Conversely, a novel derivative of secalonic acid F exhibited a positive Cotton effect at a similar wavelength (333 nm) nih.gov. While specific experimental CD data for this compound is not widely published, it is expected to exhibit a distinct CD spectrum with characteristic Cotton effects that are crucial for differentiating it from its stereoisomers. The sign of the Cotton effect in the long-wavelength region is particularly informative for assigning the absolute configuration of the chiral centers and the axial chirality of the biaryl linkage.

Table 1: Representative Cotton Effects in Secalonic Acid Derivatives

| Compound | Wavelength (nm) | Sign of Cotton Effect | Reference |

| Secalonic acid A isomers | ~330 | Negative | researchgate.net |

| Secalonic acid F derivative | 333 | Positive | nih.gov |

This table is generated based on available data for related compounds and illustrates the expected type of data for this compound.

To overcome the limitations of empirical rules in complex systems, a combined approach integrating Nuclear Magnetic Resonance (NMR) spectroscopy with quantum mechanical calculations and CD spectroscopy has become a state-of-the-art method for assigning the absolute configuration of natural products nih.gov.

This methodology typically involves:

Conformational Analysis: Initial computational searches to identify all low-energy conformers of the molecule.

NMR Parameter Calculation: For each conformer, NMR parameters such as chemical shifts and coupling constants are calculated using quantum mechanical methods, often at the Density Functional Theory (DFT) level.

Comparison with Experimental NMR Data: The calculated NMR data are compared with experimental data to determine the most likely relative configuration and the predominant solution-state conformation.

CD Spectra Calculation: Time-dependent DFT (TD-DFT) is then used to predict the CD spectrum for the determined conformer(s) of a specific absolute configuration.

Assignment of Absolute Configuration: The calculated CD spectrum is compared with the experimental spectrum. A match in the sign and shape of the Cotton effects allows for the unambiguous assignment of the absolute configuration nih.gov.

While a specific application of this combined approach to this compound has not been detailed in the available literature, its successful application to a new secalonic acid derivative highlights its power and suitability for elucidating the complex stereochemistry of this compound nih.gov.

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, providing precise information about bond lengths, bond angles, and the absolute stereochemistry in the solid state nih.gov. The successful crystallization of a compound allows for the creation of an electron density map from the X-ray diffraction pattern, which in turn reveals the exact spatial arrangement of every atom.

For complex dimeric natural products like the secalonic acids, X-ray crystallography provides unambiguous proof of structure. For instance, the absolute and relative stereochemistry of a dimeric precursor to secalonic acid D was unequivocally verified through X-ray crystal structure analysis nih.gov. Similarly, the absolute configurations of novel heterodimeric tetrahydroxanthones have been determined using single-crystal X-ray diffraction mdpi.com.

Table 2: Illustrative Crystallographic Data for a Dimeric Tetrahydroxanthone Precursor

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 22.789 |

| α, β, γ (°) | 90, 90, 90 |

This table is a representative example based on data for related structures and is intended to illustrate the type of information obtained from an X-ray crystallographic study.

Density Functional Theory (DFT)-Based Computational Studies for Structural Assignment

Density Functional Theory (DFT) has become a powerful computational tool in the structural elucidation of complex organic molecules. DFT calculations can provide valuable insights into molecular geometries, energies, and spectroscopic properties, which are crucial for assigning the correct structure and stereochemistry scispace.comresearchgate.net.

In the context of this compound, DFT-based studies are instrumental in several ways:

Conformational Analysis: DFT is used to calculate the relative energies of different possible conformers and atropisomers, identifying the most stable structures that are likely to be observed experimentally.

Prediction of Spectroscopic Data: DFT calculations are employed to predict NMR chemical shifts and coupling constants. Comparing these calculated values with experimental data can help to confirm the planar structure and determine the relative stereochemistry of the molecule nih.gov.

Calculation of Chiroptical Properties: As mentioned in section 5.3.2, TD-DFT is the method of choice for calculating ECD spectra. The accuracy of these predictions is fundamental for the reliable assignment of absolute configuration by comparison with experimental CD spectra nih.govmdpi.com.

The synergy between experimental data and DFT calculations provides a robust framework for the structural assignment of complex molecules like this compound, especially when crystallographic data is unavailable.

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of Secalonic acids. Its ability to resolve complex mixtures into individual components makes it indispensable for both qualitative and quantitative assessments. Reversed-phase HPLC, particularly using C18 stationary phases, is commonly employed for Secalonic acid D (SAD), achieving sharp peak resolution within minutes nih.gov.

Key HPLC Applications and Findings:

Separation of Secalonic Acid D: SAD has been resolved as a distinct peak using reversed-phase HPLC on small particle C18 columns nih.gov.

Mobile Phase Systems: Typical mobile phase systems for SAD analysis involve mixtures of acetonitrile (B52724), water, glacial acetic acid, and tetrahydrofuran, with variations in composition to optimize resolution and sensitivity nih.gov.

Detection Wavelengths: Ultraviolet (UV) absorbance is a primary detection method. For SAD, detection is often performed at 340 nm nih.gov. For other Secalonic acid analogues, UV detection ranges can extend to include wavelengths such as 204 nm, 264 nm, and 335 nm scirp.orgscirp.org.

Preparative Isolation: HPLC is also utilized in preparative modes to isolate Secalonic acid analogues from complex mixtures, enabling the collection of purified compounds for further study scirp.orgscirp.org.

Purity Assessment: HPLC is routinely used to determine the purity of isolated Secalonic acid samples, with purities of ≥95% being common for characterized standards mdpi.com.

Table 6.1.1: Representative HPLC Conditions for Secalonic Acid Analysis

| Compound Analyzed | Column Type | Mobile Phase Composition | Detection Wavelength (nm) | Retention Time (min) | Reference |

| Secalonic Acid D | mu Bondapak C18 | Acetonitrile–water–glacial acetic acid–tetrahydrofuran (5:3:0.5:0.5) [System A] | 340 | ~4 | nih.gov |

| Secalonic Acid D | mu Bondapak C18 | Acetonitrile–water–glacial acetic acid–tetrahydrofuran (4:3:0.5:0.5) [System B] | 340 | ~4 | nih.gov |

| Secalonic Acid B | ODS (Preparative) | 50% Acetonitrile | Not specified | Not specified | scirp.orgscirp.org |

| Secalonic Acid F | ODS (Preparative) | 45% Acetonitrile | Not specified | Not specified | scirp.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Metabolomics

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry. This approach is particularly valuable in metabolomics studies for profiling and identifying a wide array of metabolites, including Secalonic acids, from biological samples researchgate.netjmb.or.krjmb.or.kr.

Key LC-MS Applications and Findings:

Metabolite Profiling: LC-MS, including LC-IT-MS and LC-HRMS, is extensively used to analyze fungal secondary metabolites, aiding in the chemotaxonomic classification of species and the discovery of novel compounds jmb.or.krjmb.or.kr.

Identification of Secalonic Acids: LC-MS analyses have confirmed the presence of Secalonic acid D and F in various Aspergillus strains core.ac.uk.

Structural Elucidation: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides accurate mass measurements, enabling the determination of molecular formulas for Secalonic acid analogues. For instance, compound 2 was characterized with a molecular formula of C31H27O15, yielding a [M-H]- ion at m/z 639.1328 scirp.org.

Metabolomic Studies: LC-MS-based metabolomics facilitates the comprehensive analysis of metabolic changes, aiding in the identification of Secalonic acid derivatives and their monomeric subunits researchgate.net.

Traceability and Quality Control: LC-MS/MS is recognized as a gold standard for ensuring the traceability and quality of compounds in various applications researchgate.net.

Table 6.2.1: Representative LC-MS Data for Secalonic Acid Analogues

| Compound Identified | MS Technique | Ion Mode | Measured m/z | Calculated m/z | Molecular Formula | Reference |

| Compound 2 | HR-ESI-MS | Negative | 639.1328 | 639.1350 | C31H27O15 | scirp.org |

| Secalonic Acid Deriv. | HRMS | Negative | 637.1554 | 637.1561 | Not specified | nih.gov |

Chromatographic Separation Techniques (e.g., Column Chromatography)

Beyond HPLC, various other chromatographic separation techniques, particularly column chromatography, are foundational for the initial isolation of Secalonic acids from crude extracts. These methods are employed to fractionate complex biological matrices, concentrating the target compounds before more refined analytical steps.

Key Chromatographic Techniques and Findings:

Open Column Chromatography: This technique, often utilizing stationary phases like Sephadex LH-20 or silica (B1680970) gel, is a common starting point for separating crude fungal extracts into distinct fractions scirp.orgscirp.orgtandfonline.com. Mobile phases typically involve solvent gradients of hexane, chloroform, acetone, methanol, or acetonitrile scirp.orgscirp.org.

Medium Pressure Liquid Chromatography (MPLC): MPLC is frequently used for further purification of fractions obtained from open column chromatography, employing similar stationary phases like ODS (octadecylsilane) columns scirp.orgscirp.org.

Column Partition Chromatography: This method has been noted as a preferred technique for the purification of certain Secalonic acid isomers google.com.

Silica Gel Column Chromatography: This is a widely used method for isolating bioactive compounds, including Secalonic acid D (SAD), from ethyl acetate (B1210297) extracts tandfonline.com.

Ultraviolet (UV-Vis) Spectroscopy for Detection and Spectral Profiling

Ultraviolet-Visible (UV-Vis) spectroscopy plays a critical role in the detection and characterization of Secalonic acids. Its application ranges from direct detection in HPLC to providing spectral fingerprints that aid in structural identification and differentiation between isomers.

Key UV-Vis Spectroscopy Applications and Findings:

Detection in HPLC: UV-Vis detectors are standard components of HPLC systems, allowing for the real-time monitoring of eluting compounds based on their UV absorbance nih.gov.

Spectral Characteristics: Secalonic acid analogues exhibit characteristic UV absorption maxima (λmax). For example, certain analogues show prominent peaks around 204 nm, 264 nm, and 335 nm scirp.orgscirp.org. Secalonic acid D is often detected at 340 nm nih.gov.

Structural Insights: The UV spectra of Secalonic acids can provide initial clues about their chemical structure, such as suggesting their dimeric nature derived from tetrahydroxanthone units scirp.orgscirp.org. Time-Dependent Density Functional Theory (TD-DFT) modeling has been used to delineate the electronic transitions responsible for these UV/Vis spectra mdpi.com.

Comparison of Isomers: UV spectra are valuable for comparing and differentiating between various Secalonic acid isomers google.com.

Table 6.4.1: UV-Vis Absorption Maxima (λmax) for Secalonic Acid Analogues

| Compound/Analogue | Absorption Maxima (λmax) (nm) | Solvent | Reference |

| Secalonic Acid 1 | 204, 264, 335 | MeOH | scirp.org |

| Secalonic Acid 2 | 204 | MeOH | scirp.org |

| Secalonic Acid 1 | 204 | MeOH | scirp.org |

| Secalonic Acid D | 340 | Not specified | nih.gov |

Bioassay-Guided Fractionation for Active Compound Isolation

Bioassay-guided fractionation is a powerful strategy for isolating bioactive compounds from complex natural product mixtures. This method involves systematically separating extracts into fractions and testing each fraction for a specific biological activity (e.g., cytotoxicity). The active fractions are then subjected to further purification steps until the compound responsible for the activity is isolated and identified.

Key Bioassay-Guided Fractionation Applications and Findings:

Isolation of Cytotoxic Compounds: This technique has been instrumental in isolating Secalonic acid D (SAD) from fungal extracts, owing to its potent cytotoxic activity against various cancer cell lines tandfonline.commdpi.com.

Process: The methodology typically involves initial extraction of the natural source, followed by serial chromatographic separations (e.g., column chromatography) of the extract. Each fraction is then screened using an appropriate bioassay. Fractions exhibiting significant activity are further purified and characterized tandfonline.comnih.gov.

Targeted Isolation: By linking fractionation with biological testing, researchers can efficiently isolate specific Secalonic acid derivatives with desired properties, such as antitumor effects tandfonline.commdpi.com.

Mechanistic Investigations of Secalonic Acid B S Biological Interactions

Molecular and Cellular Targets in Model Systems

Investigations using various model systems have identified several key molecular and cellular targets of secalonic acid B and its closely related analogues, such as secalonic acid D and F. These findings shed light on the mechanisms underlying its observed biological activities.

Modulation of Gene Expression and Protein Regulation (e.g., c-Myc downregulation, MARCH1 regulation)

Secalonic acids have been shown to modulate the expression of crucial genes and proteins involved in cell proliferation and survival. For instance, secalonic acid D has been found to down-regulate the expression of c-Myc, a potent oncoprotein, by activating GSK-3β, which in turn leads to the degradation of β-catenin. medchemexpress.comnih.gov This action contributes to the induction of apoptosis and cell cycle arrest. medchemexpress.comnih.gov

Furthermore, secalonic acid F has been identified as a regulator of MARCH1 (Membrane Associated Ring-CH-Type Finger 1), a ubiquitin ligase. mdpi.commdpi.comnih.gov By downregulating MARCH1, secalonic acid F can repress the progression of certain cancers, such as hepatocellular carcinoma. mdpi.commdpi.comnih.govresearchgate.net This regulation is interconnected with major signaling pathways that govern cell growth and survival. mdpi.commdpi.comnih.gov

Interaction with Cellular Signaling Pathways (e.g., PI3K/AKT/β-catenin, Akt/mTOR)

A significant aspect of secalonic acid's biological activity is its interference with key cellular signaling pathways. The PI3K/AKT/β-catenin pathway, which is pivotal for cell growth, metabolism, and survival, is a notable target. mdpi.comportlandpress.com Secalonic acid F has been shown to inhibit this pathway, leading to a cascade of effects that suppress tumor progression. mdpi.commdpi.comnih.govnih.gov The inhibition of this pathway is partly mediated through the downregulation of MARCH1. mdpi.commdpi.comnih.gov

The Akt/mTOR signaling cascade is another critical pathway affected by secalonic acids. Secalonic acid D, for example, inhibits VEGF-mediated angiogenesis by targeting the Akt/mTOR pathway. nih.govaacrjournals.org This inhibition affects downstream effectors like p70S6K and the expression of pro-angiogenic factors. aacrjournals.org Studies on secalonic acid D have also shown its ability to decrease the levels of phosphorylated Akt in cancer cells under nutrient-starved conditions. unila.ac.id

| Secalonic Acid Analogue | Signaling Pathway | Key Effects | References |

|---|---|---|---|

| Secalonic Acid F | PI3K/AKT/β-catenin | Inhibition of hepatocellular carcinoma progression, downregulation of MARCH1. | mdpi.commdpi.comnih.govnih.gov |

| Secalonic Acid D | Akt/mTOR | Inhibition of VEGF-mediated angiogenesis. | nih.govaacrjournals.org |

| Secalonic Acid D | GSK-3β/β-catenin/c-Myc | Downregulation of c-Myc, induction of apoptosis and cell cycle arrest. | medchemexpress.comnih.gov |

Effects on Microtubule Polymerization and Cytoskeletal Dynamics

The cytoskeleton, particularly microtubules, is a crucial target for many anti-cancer agents. Secalonic acids have been demonstrated to disrupt microtubule dynamics. nih.govacs.org A derivative of secalonic acid was found to cause significant microtubule disruption in triple-negative breast cancer cells, interfering with tubulin formation in a concentration-dependent manner. nih.govacs.org This disruption of microtubule polymerization can lead to cell cycle arrest and apoptosis. nih.govacs.orgmdpi.comresearchgate.net The effect on the microtubule network has been observed through a reduction in microtubule mass and a decreased intensity at the cell periphery. mdpi.com This interference with the cytoskeleton is a key mechanism contributing to the cytotoxic effects of secalonic acids. mdpi.comresearchgate.net

Induction of Programmed Cell Death Pathways (e.g., Apoptosis via Caspase/PARP activation, mitochondrial pathway)

Secalonic acids are potent inducers of apoptosis, or programmed cell death, in various cancer cell lines. nih.govacs.orgnih.gov The apoptotic process initiated by these compounds involves multiple interconnected pathways. A key mechanism is the activation of caspases, a family of proteases that execute apoptosis. nih.govacs.orgmdpi.com Specifically, the cleavage and activation of caspase-3 and PARP (Poly (ADP-ribose) polymerase) are consistently observed following treatment with secalonic acid derivatives. nih.govacs.org

The mitochondrial pathway of apoptosis is also significantly engaged. Secalonic acids can induce mitochondrial damage, leading to the dissipation of the mitochondrial membrane potential. nih.govaacrjournals.orgacs.org This event triggers the release of pro-apoptotic factors from the mitochondria, further propagating the caspase cascade. nih.govaacrjournals.org Evidence suggests that secalonic acids can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. aacrjournals.orgmdpi.com

| Apoptotic Event | Observed Effect of Secalonic Acids | References |

|---|---|---|

| Caspase Activation | Increased expression and cleavage of caspase-3 and PARP. | mdpi.comnih.govacs.org |

| Mitochondrial Pathway | Induction of mitochondrial damage and loss of membrane potential. | nih.govaacrjournals.orgacs.org |

| Apoptotic Pathways | Activation of both intrinsic and extrinsic pathways. | aacrjournals.orgmdpi.com |

Cell Cycle Arrest in Model Systems (e.g., S and G2/M phases)

In addition to inducing apoptosis, secalonic acids can halt the progression of the cell cycle in cancer cells. mdpi.comresearchgate.netnih.gov Studies have shown that secalonic acid F can induce cell cycle arrest in the S and G2/M phases in multiple myeloma cells. mdpi.comresearchgate.net Similarly, secalonic acid D has been reported to cause G2/M phase arrest in multidrug-resistant cancer cells by downregulating cyclin B1 and increasing the phosphorylation of CDC2. nih.gov Other research has pointed to G1 phase arrest in leukemia cells, linked to the downregulation of c-Myc. medchemexpress.comnih.govnih.gov This ability to interfere with the cell cycle at different checkpoints is a significant contributor to the anti-proliferative effects of secalonic acids.

Enzyme Inhibition Studies

The biological activities of secalonic acids are also attributed to their ability to inhibit specific enzymes. Early studies identified secalonic acids as inhibitors of enzymes like DNA topoisomerase I and protein kinase C. mdpi.comnih.govacs.org

DNA Topoisomerase I Inhibition

Secalonic acids, a family of mycotoxins, have demonstrated a range of biological activities, including the inhibition of DNA topoisomerase I. acs.orgnih.govmdpi.com While research often highlights Secalonic acid D (SAD), the findings provide insight into the potential mechanisms of other isomers like this compound. DNA topoisomerase I is a critical enzyme that manages the topological state of DNA during essential cellular processes such as replication and transcription. researchgate.netnih.gov Its inhibition represents a key target for anticancer drug development. researchgate.netmdpi.com

Studies on SAD reveal that it is a potent inhibitor of topoisomerase I, exhibiting its effect in a dose-dependent manner with a minimum inhibitory concentration (MIC) reported to be as low as 0.4 µM. researchgate.netnih.govmdpi.com The mechanism of inhibition by SAD is distinct from that of well-known topoisomerase I poisons like camptothecin (B557342) (CPT). researchgate.netnih.govacgpubs.org Instead of stabilizing the covalent complex between topoisomerase I and DNA, which leads to DNA strand breaks, SAD inhibits the initial binding of the enzyme to its DNA substrate. researchgate.netnih.govmdpi.com This prevents the formation of the topoisomerase I-DNA covalent complexes altogether. researchgate.net

Molecular docking studies have further elucidated the interaction between SAD and human topoisomerase I. These studies suggest that SAD binds to the active pocket of the enzyme, forming hydrogen bonds with key catalytic residues. acgpubs.org Specifically, interactions have been identified with amino acid residues such as ARG488 and LYS532. researchgate.netacgpubs.org By occupying this active site, secalonic acid D effectively blocks DNA from binding, thereby inhibiting the enzyme's function. researchgate.netacgpubs.org

| Compound | Target Enzyme | Mechanism of Action | Key Findings |

| Secalonic acid D | DNA Topoisomerase I | Inhibits binding of enzyme to DNA | Prevents formation of Topo I-DNA covalent complex. researchgate.netnih.govmdpi.com |

Protein Kinase C Inhibition

The secalonic acid family of natural mycotoxins is recognized for a wide array of biological activities, which includes the inhibition of protein kinase C (PKC). acs.orgnih.govmdpi.com PKC enzymes are a family of protein kinases that are crucial in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins. They play significant roles in various cellular signaling pathways.

Secalonic acid D (SAD), a prominent member of this family, has been identified as an inhibitor of PKC. oup.comaacrjournals.org The inhibition of PKC activity is a significant finding, as this enzyme is involved in processes like cell proliferation and differentiation. oup.com Alterations in PKC signaling have been implicated in the biological effects of SAD. oup.com For instance, SAD-induced inhibition of PKC activity has been observed in developing murine palates, suggesting a role for this mechanism in its biological effects. oup.com

| Compound Family | Target Enzyme | Significance |

| Secalonic acids | Protein Kinase C (PKC) | Implicated in various cellular signaling pathways, including cell proliferation and differentiation. acs.orgnih.govmdpi.comoup.com |

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Protein tyrosine phosphatase 1B (PTP1B) has been identified as a negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. funakoshi.co.jpsapphirebioscience.comchemistryviews.org Research has shown that certain secalonic acid derivatives are effective inhibitors of this enzyme.

Specifically, secalonic acid F has been identified as a PTP1B inhibitor with a reported IC50 value of 9.6 μM. funakoshi.co.jpsapphirebioscience.comchemistryviews.org Furthermore, a new 2,4′-linked tetrahydroxanthone dimer, secalonic acid F1, isolated from the fungus Aspergillus sp. TPU1343, also demonstrated effective inhibition of PTP1B activity with an IC50 value of 5.9 μM. mdpi.com This activity was comparable to the positive control, oleanolic acid (IC50 = 1.1 μM). mdpi.com These findings highlight tetrahydroxanthones as a new class of PTP1B inhibitors. chemistryviews.org

| Compound | Target Enzyme | IC50 Value | Source |

| Secalonic acid F | Protein Tyrosine Phosphatase 1B (PTP1B) | 9.6 μM | Aspergillus sp. TPU1343 mdpi.comfunakoshi.co.jpsapphirebioscience.comchemistryviews.org |

| Secalonic acid F1 | Protein Tyrosine Phosphatase 1B (PTP1B) | 5.9 μM | Aspergillus sp. TPU1343 mdpi.com |

| Oleanolic acid (Control) | Protein Tyrosine Phosphatase 1B (PTP1B) | 1.1 μM | N/A mdpi.com |

Respiratory Chain Dehydrogenase Activity Modulation (e.g., Succinate (B1194679) Dehydrogenase)

Secalonic acid derivatives have been shown to modulate the activity of respiratory chain dehydrogenases, which are crucial for cellular respiration and energy production. Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain, is a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain. anr.frmdpi.com

Research on secalonic acid F1, derived from the endophytic fungus Periconia verrucosa, has demonstrated its ability to severely affect respiratory chain dehydrogenase activity. oup.comresearchgate.net At both its minimum inhibitory concentration (MIC) and sub-MIC levels, secalonic acid F1 was found to inhibit succinate dehydrogenase. oup.com This inhibition was observed through a decrease in the formation of red triphenyl formazan, a product of dehydrogenase activity. oup.com The reduction in respiratory chain dehydrogenase activity was concentration-dependent, with a decrease of 75.8% at 0.5 × MIC and 89.5% at the MIC. oup.com In-silico studies further support that secalonic acid F1 interacts with succinate dehydrogenase, leading to the inhibition of oxidative phosphorylation. oup.com This disruption in energy metabolism can lead to a depletion in ATP availability, which in turn affects energy-dependent cellular processes. oup.com

| Compound | Target Enzyme | Effect | Concentration-Dependent Inhibition |

| Secalonic acid F1 | Respiratory Chain Dehydrogenase (Succinate Dehydrogenase) | Inhibition of enzyme activity | 75.8% at 0.5 x MIC, 89.5% at MIC oup.com |

Interactions with Microbial Physiology

Inhibition of Biofilm Formation in Pathogenic Microorganisms

Biofilm formation is a critical mechanism for drug resistance in pathogenic microorganisms like Staphylococcus aureus. nih.govjmb.or.kr Secalonic acids have emerged as potent inhibitors of this process. In a screening of compounds from marine-derived fungi, this compound and secalonic acid D were identified as highly effective inhibitors of S. aureus biofilm formation. nih.govjmb.or.krjapsonline.com

At a concentration of 6.25 μg/ml, both this compound and D inhibited biofilm formation by over 90% without affecting the growth of the bacterial cells after 24 hours of incubation. nih.govjmb.or.kr Further investigation into secalonic acid D (SAD) revealed that it can also influence the architecture of pre-formed biofilms and slightly facilitate their eradication. nih.govjmb.or.kr The anti-biofilm activity of SAD may be attributed to its ability to slow the cell growth rate in the initial hours of incubation and to differentially regulate the expression of genes associated with biofilm formation, such as agr, isaA, icaA, and icaD. nih.govjmb.or.kr These findings suggest that natural products like secalonic acids could serve as potential biofilm inhibitors against S. aureus. nih.govjmb.or.kr

| Compound | Pathogen | Effect | Concentration for >90% Inhibition |

| This compound | Staphylococcus aureus | Inhibition of biofilm formation | 6.25 μg/ml nih.govjmb.or.krjapsonline.com |

| Secalonic acid D | Staphylococcus aureus | Inhibition of biofilm formation, influences architecture of existing biofilms | 6.25 μg/ml nih.govjmb.or.kr |

Disruption of Cell Membrane Integrity in Microorganisms

In addition to inhibiting biofilm formation, secalonic acids have been shown to disrupt the physical integrity of microbial cells. Secalonic acid F1, isolated from the endophytic fungus Periconia verrucosa, has demonstrated the ability to cause morphological changes and disrupt the cell membrane integrity of Staphylococcus aureus. oup.comresearchgate.net

| Compound | Pathogen | Effect on Cell Membrane | Observational Evidence |

| Secalonic acid F1 | Staphylococcus aureus | Disruption of integrity, morphological changes | SEM (blebs, rough surfaces, irregular shape), Propidium Iodide uptake oup.comresearchgate.net |

Reduction of Nucleic Acid, Protein, and Lipid Synthesis in Microbial Models

This compound has been identified as an effective antimicrobial agent against both Gram-positive and Gram-negative bacteria, including Bacillus megaterium and Escherichia coli, respectively. wikipedia.org The mechanism by which it exerts this antimicrobial effect is understood to involve the disruption of fundamental cellular processes.

Mycotoxins as a class, including various alkaloids and trichothecenes, are known to inhibit the synthesis of essential macromolecules such as nucleic acids and proteins. mdpi.commdpi.com This inhibition disrupts cellular metabolism and gene expression, ultimately suppressing bacterial growth and viability. researchgate.net

While the general principle of synthesis inhibition is established for many mycotoxins, specific quantitative data on the direct impact of this compound on nucleic acid, protein, and lipid synthesis in microbial models is not extensively detailed in current literature. However, studies on closely related isomers provide insight into the potential mechanisms for this family of compounds. For instance, Secalonic acid F1, another member of the ergochrome family, has been shown to significantly reduce both DNA and RNA synthesis in Staphylococcus aureus. oup.comresearchgate.net In one study, treatment with Secalonic acid F1 at its minimum inhibitory concentration (MIC) for 24 hours resulted in a notable decrease in these vital processes. oup.com

| Macromolecule Synthesis | Percentage Reduction (vs. Control) | Reference Compound | Percentage Reduction (vs. Control) |

| DNA Synthesis | 48.1% | Ciprofloxacin | 51.2% |

| RNA Synthesis | 30.1% | Ciprofloxacin | 33.9% |

| Source: Journal of Applied Microbiology oup.com |

These findings on a related isomer suggest that a primary antimicrobial mechanism for the secalonic acid family likely involves interference with the replication and transcription machinery of bacterial cells.

Downregulation of Microbial Virulence Factors (e.g., staphylococcal accessory gene regulator, enterotoxin gene, staphyloxanthin production)

Beyond inhibiting essential life processes, another key antimicrobial strategy is the disruption of bacterial virulence, which is the pathogen's ability to cause disease. This is often achieved by downregulating the expression of genes that code for virulence factors.

In Staphylococcus aureus, a significant human pathogen, virulence is controlled by a complex network of regulators and effector molecules. Key among these are:

Staphylococcal Accessory Gene Regulator (agr): A global quorum-sensing system that controls the expression of numerous virulence factors, including toxins and enzymes, and is crucial for processes like biofilm formation. researchgate.netnih.gov

Enterotoxin Genes (e.g., sea): These genes code for enterotoxins, which are superantigens responsible for food poisoning and modulating the host immune system. researchgate.netnih.gov

Staphyloxanthin: A carotenoid pigment that gives S. aureus its characteristic golden color. nih.gov It acts as an antioxidant, protecting the bacterium from reactive oxygen species generated by the host's immune cells, thereby promoting its survival. nih.govbiorxiv.org

Research into related secalonic acid isomers has demonstrated a clear impact on these virulence pathways. Specifically, treatment with Secalonic acid F1 has been shown to downregulate both the agr system and enterotoxin genes in S. aureus. oup.comresearchgate.netresearchgate.netnih.gov This treatment also leads to a reduction in the production of the protective pigment staphyloxanthin. oup.comresearchgate.netnih.gov Similarly, Secalonic acid D has been noted to affect gene expression related to virulence in S. aureus. mdpi.com

While these findings on related compounds are significant, specific studies detailing the direct effect of this compound on the staphylococcal accessory gene regulator, enterotoxin genes, or staphyloxanthin production are not prominently featured in the available scientific literature. The demonstrated activity of its isomers strongly suggests that this is a probable mechanism of action, but further targeted research is required to confirm and quantify the specific impact of this compound on these microbial virulence factors.

Table 2: Investigated Microbial Virulence Factors

| Virulence Factor | Function in S. aureus |

| Staphylococcal Accessory Gene Regulator (agr) | Global regulator of virulence genes, involved in quorum sensing and biofilm formation. |

| Enterotoxin Gene (sea) | Codes for Enterotoxin A, a toxin involved in food poisoning and immune system modulation. |

| Staphyloxanthin | Carotenoid pigment with antioxidant properties, protecting the bacterium from host immune response. |

Ecological and Environmental Relevance

Role as Mycotoxins and Secondary Metabolites in Fungi

Secalonic acid B is recognized as a mycotoxin, a class of toxic secondary metabolites produced by fungi. nih.gov It is part of the broader group of secalonic acids, which are xanthone (B1684191) derivatives first isolated from the ergot fungus Claviceps purpurea. nih.gov These compounds are also known as ergochromes. nih.gov Historically, the consumption of grains contaminated with ergot led to mass poisonings known as ergotism, caused by a mixture of toxic fungal metabolites, including ergochromes. nih.gov

Various fungal species are known to produce secalonic acids. For instance, secalonic acid D is a major mycotoxin produced by Penicillium oxalicum, a common contaminant of corn. nih.govnih.gov Aspergillus aculeatus is known to produce secalonic acids D and F, while Aspergillus ochraceus has been found to produce secalonic acid A. sciencepublishinggroup.com The production of these mycotoxins is not limited to plant-pathogenic fungi; they have also been isolated from various other fungal species, highlighting their widespread occurrence in the fungal kingdom. nih.gov The genes responsible for the biosynthesis of secalonic acids have been identified in Claviceps purpurea, providing insight into the genetic basis of their production. nih.gov

As secondary metabolites, secalonic acids are not essential for the primary growth of the fungus but are thought to play crucial roles in survival and competition. sciencepublishinggroup.com These roles can include defending their habitat or inhibiting the growth of competing microorganisms. sciencepublishinggroup.com The production of this compound and other related mycotoxins by fungi can lead to the contamination of food and feed, posing a potential risk to human and animal health.

Table 1: Fungi Known to Produce Secalonic Acids

| Fungal Species | Secalonic Acid(s) Produced |

| Claviceps purpurea | Secalonic acids (general) |

| Penicillium oxalicum | Secalonic acid D nih.govnih.gov |

| Aspergillus aculeatus | Secalonic acids D and F |

| Aspergillus ochraceus | Secalonic acid A sciencepublishinggroup.com |

| Phoma terrestris | Secalonic acid E |

| Pyrenochaeta terrestris | Secalonic acid G |

Allelochemical Properties and Inter-species Interactions

Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. wikipedia.org While direct studies on the allelopathic properties of this compound are limited, extensive research on the closely related secalonic acid F, produced by Aspergillus japonicus, provides significant insights into the potential allelochemical activities of this class of compounds. fao.orgresearchgate.net

Studies have demonstrated that secalonic acid F exhibits potent allelopathic effects, significantly inhibiting the seedling growth of various plants, including sorghum (Sorghum vulgare), hairy beggarticks (Bidens pilosa), and barnyardgrass (Echinochloa crus-galli). fao.orgresearchgate.net The mechanism of this inhibition is multifaceted, affecting several key physiological and biochemical processes in the target plants. fao.org

Key Allelopathic Effects of Secalonic Acid F:

Enzyme Inhibition: It significantly reduces the activities of crucial antioxidant enzymes like superoxide dismutase (SOD) and peroxidase (POD). fao.orgresearchgate.net

Oxidative Stress: It leads to an increase in malondialdehyde (MDA) content, an indicator of lipid peroxidation and oxidative stress. fao.orgresearchgate.net

Increased Respiration and Membrane Permeability: The compound causes an increase in respiration and membrane permeability, indicating cellular damage. fao.org

Ultrastructural Damage: Electron microscopy has revealed that secalonic acid F causes severe damage to the ultrastructure of plant cells, including amorphous mitochondria and swollen chloroplasts with disorganized membranes. fao.org

These findings suggest that secalonic acids can act as potent allelochemicals, disrupting the cellular integrity and metabolic functions of competing plants. fao.org This provides a competitive advantage to the producing fungus by suppressing the growth of nearby vegetation. fao.org

Contribution to Host Plant Defense Mechanisms (Endophytes)

Endophytic fungi reside within the tissues of living plants without causing any apparent disease. nih.gov They are known to produce a diverse array of secondary metabolites that can play a crucial role in the host plant's defense against pathogens and herbivores. nih.gov this compound has been isolated from the endophytic fungus Clonotachys sp., found in the leaves of the medicinal plant Picralima nitida. sciencepublishinggroup.com

The production of bioactive secondary metabolites like this compound by endophytic fungi is a key aspect of the symbiotic relationship between the fungus and the host plant. The endophyte gains a protected niche and nutrients from the plant, while the plant benefits from the chemical defense provided by the endophyte against microbial pathogens. nih.gov

Table 2: Antibacterial Activity of this compound from Clonotachys sp.

| Pathogenic Bacteria | Activity |

| Staphylococcus aureus | Inhibitory sciencepublishinggroup.comsciencepublishinggroup.com |

| Klebsiella pneumoniae | Inhibitory sciencepublishinggroup.comsciencepublishinggroup.com |

Influence of Environmental Factors on this compound Production (e.g., Osmotic Stress, Temperature)

The production of secondary metabolites by fungi, including this compound, is significantly influenced by various environmental factors. These factors can modulate the metabolic pathways of the fungus, leading to either an increase or decrease in the synthesis of specific compounds. While studies focusing directly on this compound are not abundant, the general principles of fungal secondary metabolism provide a framework for understanding these influences.

Osmotic Stress: Osmotic stress, which can be caused by high concentrations of salts or sugars in the environment, is known to affect fungal growth and metabolism. mdpi.com In some fungi, osmotic stress can trigger the production of specific secondary metabolites. mdpi.com For instance, in certain rhizobia, non-ionic osmotic stress has been shown to induce the production of nodulation factors, which are crucial for symbiotic interactions. mdpi.com This response to osmotic stress suggests that fungi can alter their chemical output in response to changes in water availability in their surroundings. Hyper-osmotic stress leads to an increase in the intracellular concentration of macromolecules and can cause chromatin condensation within the nucleus. nih.gov

Temperature: Temperature is a critical factor that governs the growth rate and metabolic activity of fungi. uomustansiriyah.edu.iq Most fungi are mesophilic, with optimal growth temperatures typically ranging between 20-40°C. uomustansiriyah.edu.iq The production of secondary metabolites is often tightly linked to the optimal growth temperature of the fungus. Deviations from the optimal temperature can lead to a significant reduction in the yield of these compounds. For example, in lactic acid bacteria, even small variations in temperature can have a substantial impact on their viability and metabolic output. mdpi.com It is likely that the production of this compound by fungi is also temperature-dependent, with maximal production occurring within a specific temperature range that is optimal for the producing fungal species.

The interplay of these and other environmental factors, such as pH and nutrient availability, creates a complex regulatory network that controls the production of this compound in fungi. uomustansiriyah.edu.iq Understanding these influences is crucial for predicting the occurrence of this mycotoxin in different environments and for potentially manipulating its production for biotechnological purposes.

Advanced Research Methodologies and Theoretical Frameworks

Genomic and Transcriptomic Profiling in Secalonic Acid B Research